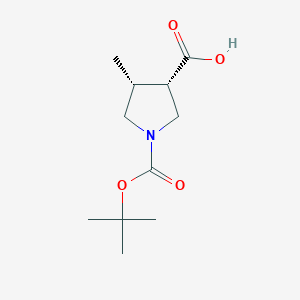

(3S,4R)-1-Boc-4-methyl-pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13765057

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO4 |

|---|---|

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | (3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |

| Standard InChI Key | IPLCSDCAWNDONJ-JGVFFNPUSA-N |

| Isomeric SMILES | C[C@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C |

| SMILES | CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |

Introduction

Structural and Stereochemical Analysis

Core Framework and Functional Groups

The compound’s backbone consists of a five-membered pyrrolidine ring, a saturated heterocycle containing one nitrogen atom. Key substituents include:

-

Boc Group: A tert-butoxycarbonyl moiety at the 1-position, which protects the secondary amine during synthetic reactions.

-

Methyl Group: A chiral methyl substituent at the 4-position, contributing to steric effects and influencing the compound’s conformational stability.

-

Carboxylic Acid: A polar functional group at the 3-position, enabling further derivatization via esterification or amide bond formation.

The stereochemistry at the 3S and 4R positions is critical for its interactions in asymmetric synthesis and biological systems. This configuration is often achieved through enantioselective synthetic routes or resolution techniques .

Table 1: Structural Comparison with Analogous Pyrrolidine Derivatives

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (3S,4R)-1-Boc-4-methyl-pyrrolidine-3-carboxylic acid typically involves three key steps:

-

Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of ketones yields the pyrrolidine core.

-

Boc Protection: The secondary amine is protected using di-tert-butyl dicarbonate () in the presence of a base like triethylamine.

-

Methyl Group Introduction: A methyl group is introduced at the 4-position via alkylation or asymmetric catalysis to achieve the desired (3S,4R) configuration .

Table 2: Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | , HCl | 75% |

| 2 | Boc Protection | , EtN, THF, 0°C → RT | 90% |

| 3 | Stereoselective Methylation | , LDA, −78°C | 65% |

Industrial-Scale Manufacturing

Industrial production optimizes cost and efficiency through:

-

Continuous Flow Reactors: Enhancing reaction control and scalability.

-

Catalytic Asymmetric Synthesis: Employing chiral catalysts to improve enantiomeric excess (e.e.).

-

Green Chemistry Principles: Minimizing solvent waste via aqueous workups .

Applications in Pharmaceutical Research

Peptidomimetic Design

The compound’s rigid pyrrolidine scaffold mimics peptide backbones, making it valuable for designing protease inhibitors and GPCR modulators. For example, its incorporation into HIV-1 protease inhibitors enhances binding affinity by restricting conformational flexibility .

Prodrug Development

The Boc group’s acid-labile nature allows controlled release of active amines in prodrug formulations. This property is exploited in anticancer agents targeting tumor microenvironments with lower pH .

Physicochemical and Spectroscopic Properties

Stability and Solubility

-

Thermal Stability: Decomposes above 200°C without a distinct melting point .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<1 mg/mL) .

Spectroscopic Characterization

-

NMR: NMR (400 MHz, CDCl): δ 1.44 (s, 9H, Boc), 2.33 (m, 1H, H-4), 3.45 (dd, 1H, H-3).

Research Advancements and Future Directions

Recent Studies

-

Enantioselective Catalysis: Nickel-catalyzed C–H functionalization has been used to synthesize derivatives with >98% e.e. .

-

Biological Screening: Preliminary assays indicate weak activity against bacterial efflux pumps (MIC = 128 µg/mL) .

Challenges and Opportunities

-

Scalability: Improving yields in stereoselective steps remains a hurdle.

-

Targeted Drug Delivery: Functionalizing the carboxylic acid with targeting moieties (e.g., folate) could enhance specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume